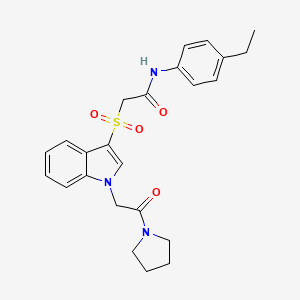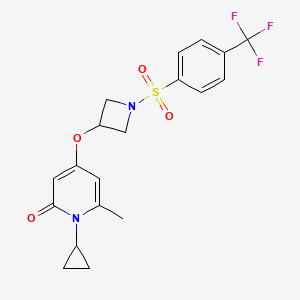![molecular formula C20H20FNO6S2 B2571621 N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide CAS No. 896328-49-7](/img/structure/B2571621.png)
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FNO6S2 and its molecular weight is 453.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Chiral Discrimination
A study by Kikkawa et al. (2019) highlighted the hydrogen bonding characteristics observed in the crystals of aromatic sulfonamides, including compounds similar to the specified chemical. This research systematically analyzed the crystal structure of secondary aromatic sulfonamides, noting the intermolecular hydrogen bonding between sulfonamide protons and sulfonyl oxygens. The study provided insights into the role of these interactions in chiral crystallization and molecular assembly, emphasizing the significance of such compounds in crystal engineering and material science (Kikkawa et al., 2019).
Antitumor Properties and Gene Expression Studies
Research by Owa et al. (2002) evaluated sulfonamide-focused libraries for antitumor properties, including compounds similar to the specified molecule. This study identified potent cell cycle inhibitors that disrupt tubulin polymerization, with some compounds advancing to clinical trials. The research underscores the potential of sulfonamide compounds in oncology, particularly in designing novel antiproliferative agents (Owa et al., 2002).
Tubulin Polymerization Inhibition
Banerjee et al. (2005) explored the interaction of sulfonamide drugs with the colchicine site of tubulin, demonstrating the antimitotic properties of these compounds. The study revealed that such sulfonamide drugs inhibit tubulin polymerization in a reversible manner, providing a basis for their use in cancer therapy (Banerjee et al., 2005).
Photophysical Properties
Bozkurt et al. (2016) investigated the photophysical properties of sulfonamide derivatives, including those with 4-fluorophenyl and 2-furyl substituents. This study examined their fluorescence properties, contributing to the understanding of how structural variations affect photophysical behavior, with potential applications in material science and biological imaging (Bozkurt et al., 2016).
COX-2 Inhibition for Anti-inflammatory and Anticancer Activity
Hashimoto et al. (2002) synthesized and evaluated a series of sulfonamide derivatives for their ability to inhibit COX-2 enzyme, demonstrating the potential of these compounds in the treatment of inflammation and cancer. The study found that the introduction of a fluorine atom significantly increased COX-1/COX-2 selectivity, leading to the identification of a potent and selective inhibitor, JTE-522, which advanced to phase II clinical trials (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO6S2/c1-14-5-10-17(27-2)19(12-14)30(25,26)22-13-20(18-4-3-11-28-18)29(23,24)16-8-6-15(21)7-9-16/h3-12,20,22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIGTUPCQLAMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

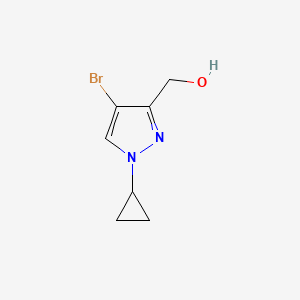
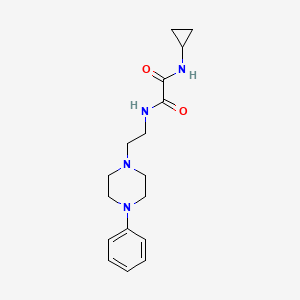
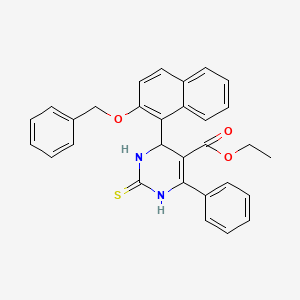


![2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2571545.png)
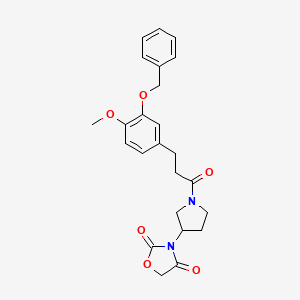
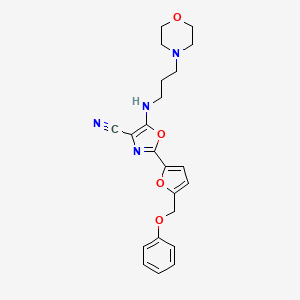
![N-([2,4'-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2571550.png)

